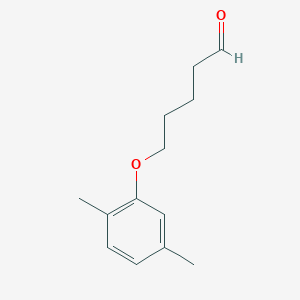

5-(2,5-Dimethylphenoxy)pentanal

Description

5-(2,5-Dimethylphenoxy)pentanal is an aldehyde derivative featuring a phenoxy ether substituent with two methyl groups at the 2- and 5-positions of the aromatic ring. This compound is structurally related to the hypolipidemic drug gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) but replaces the terminal carboxylic acid group with an aldehyde functionality .

Properties

IUPAC Name |

5-(2,5-dimethylphenoxy)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-11-6-7-12(2)13(10-11)15-9-5-3-4-8-14/h6-8,10H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTZFGBWELWVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dimethylphenoxy)pentanal involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, making it suitable for various applications.

Industrial Production Methods: Industrial production of this compound requires scalable and cost-effective methods. These methods often involve optimizing reaction conditions, using catalysts, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2,5-Dimethylphenoxy)pentanal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and creating derivatives with specific applications.

Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, including temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using analytical techniques such as spectroscopy and chromatography.

Scientific Research Applications

5-(2,5-Dimethylphenoxy)pentanal has a wide range of applications in scientific research. It is used in chemistry for synthesizing new compounds, in biology for studying biochemical pathways, in medicine for developing therapeutic agents, and in industry for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenoxy)pentanal involves its interaction with molecular targets and pathways. Understanding these interactions is crucial for developing new applications and improving existing ones. The compound’s effects are mediated through specific biochemical pathways, which are studied using various experimental techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues of 5-(2,5-dimethylphenoxy)pentanal, highlighting differences in functional groups, molecular weights, and applications:

Physicochemical Properties

- Solubility: Gemfibrozil has low water solubility (0.0019% w/v) but dissolves in basic solutions, whereas this compound’s aldehyde group may reduce solubility further due to hydrophobic effects .

- Melting Points : Gemfibrozil is a crystalline solid (mp 58–61°C), while the aldehyde derivative is likely a liquid at room temperature, as suggested by analogous esters (e.g., compound 17 in is a yellow oil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.